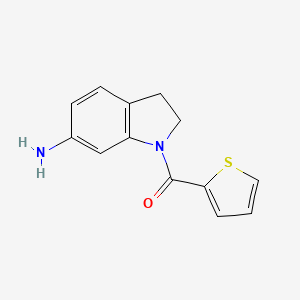

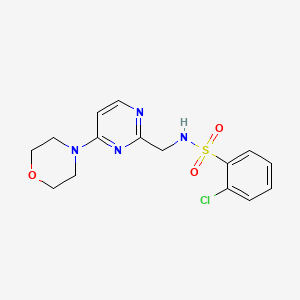

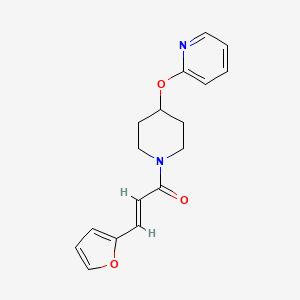

1-(2-Thienylcarbonyl)indolin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Thienylcarbonyl)indolin-6-amine, also known as 1-thienylindolin-6-one, is a synthetic compound that has been used for a variety of scientific research applications. It is a heterocyclic compound containing both carbon and sulfur atoms, and is classified as an indole derivative. It has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry.

科学的研究の応用

Synthesis and Classification of Indoles

1-(2-Thienylcarbonyl)indolin-6-amine falls into the broader category of indole compounds. A comprehensive framework for the classification of indole syntheses has been developed, acknowledging the complexity and historical significance of indole chemistry. This framework categorizes indole syntheses into nine distinct strategies, each associated with specific synthesis types like Bartoli, Bischler, and Fischer indole syntheses. These methodologies highlight the diverse and strategic approaches to indole synthesis, each contributing to the broader understanding of chemical properties and potential applications (Taber & Tirunahari, 2011).

Analytical Applications

The reactivity of indole rings, such as that in 1-(2-Thienylcarbonyl)indolin-6-amine, with reagents like ninhydrin, suggests potential in analytical chemistry. Ninhydrin reactions, known for forming various chromophores, are extensively used in the detection, isolation, and analysis of amino acids, peptides, and proteins across multiple scientific disciplines. This reactivity has significant implications for agricultural, biochemical, and medical sciences, among others, indicating a broad utility in analytical methodologies (Friedman, 2004).

Environmental and Industrial Applications

Advanced oxidation processes (AOPs) have been identified as effective in degrading nitrogen-containing compounds like amines, which are prevalent in various industrial sectors. This degradation is crucial for environmental sustainability, as these compounds are often resistant to conventional treatments. The insights into the reactivity and degradation mechanisms of amines provide valuable information for developing technologies aimed at mitigating environmental pollutants (Bhat & Gogate, 2021).

Carbon Capture Technologies

The reactivity of amines with carbon dioxide, as studied in the context of 1-(2-Thienylcarbonyl)indolin-6-amine, presents promising pathways for carbon capture technologies. Computational and experimental studies on amine-CO2 reactions are crucial for understanding the mechanisms of carbon capture and designing more efficient agents. This research is vital for addressing global challenges related to greenhouse gas emissions and climate change (Yang et al., 2017).

Safety And Hazards

特性

IUPAC Name |

(6-amino-2,3-dihydroindol-1-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c14-10-4-3-9-5-6-15(11(9)8-10)13(16)12-2-1-7-17-12/h1-4,7-8H,5-6,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMOKAHTZAFWTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Thienylcarbonyl)indolin-6-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

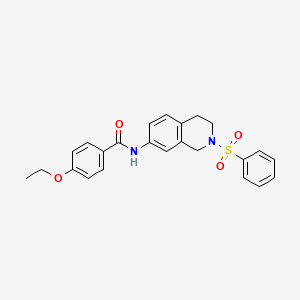

![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)

![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2516947.png)

![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2516950.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)

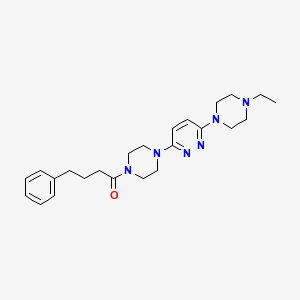

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2516953.png)